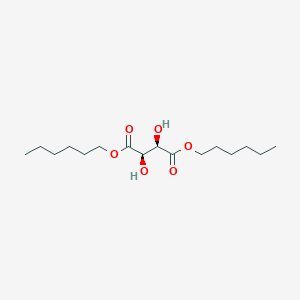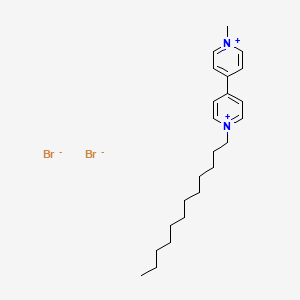
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.
Industrial Production Methods
Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to substitute the chloro group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用機序
The mechanism of action of Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby blocking protein synthesis and exerting antibacterial effects .
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and specific applications.
Bisoxazolidines: Contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
73806-27-6 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3 |
InChIキー |
FQHQFSYURCKMRK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


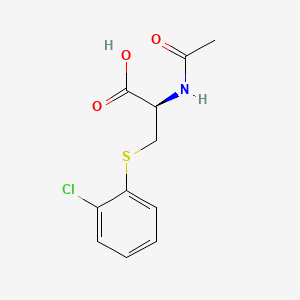
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
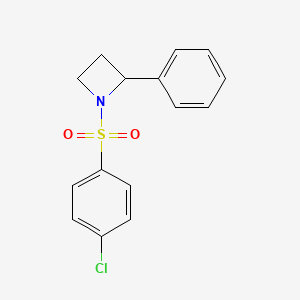
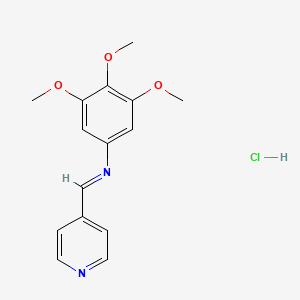
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

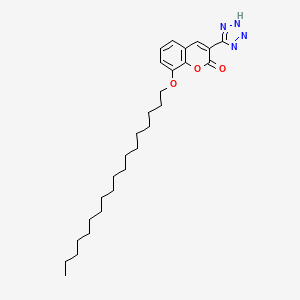
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
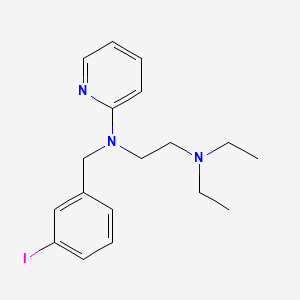
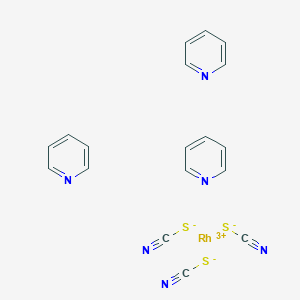
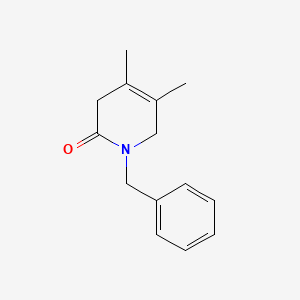
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
